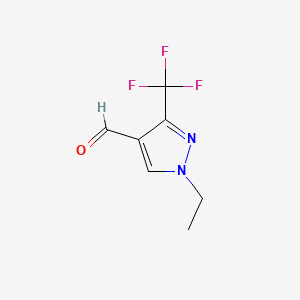
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.
科学的研究の応用
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
類似化合物との比較
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
生物活性
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioactivity in biological systems .
Biological Activities
The biological activities of this compound are broad, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial effects. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. For example, compounds derived from pyrazoles have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Activity
The anticancer potential of this compound is particularly notable. Studies have reported its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism may involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .
The biological activity of this compound is attributed to its functional groups:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Trifluoromethyl Group : Enhances lipophilicity and solubility, influencing distribution within biological systems .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cells. Among them, this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective growth inhibition .
- Anti-inflammatory Assessment : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














